molecular formula C32H45F5O4S B13845936 6(7)-Dehydro Fulvestrant-9-sulfone

6(7)-Dehydro Fulvestrant-9-sulfone

Número de catálogo: B13845936
Peso molecular: 620.8 g/mol
Clave InChI: YOUQKANIFAMMIH-GYHIUYGSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6(7)-Dehydro Fulvestrant-9-sulfone involves multiple steps, starting from fulvestrantThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The compound is formulated as an oily matrix and administered as a long-acting intramuscular injection .

Análisis De Reacciones Químicas

Types of Reactions

6(7)-Dehydro Fulvestrant-9-sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

6(7)-Dehydro Fulvestrant-9-sulfone features a steroid backbone with a sulfone group at the 9 position and a double bond between the 6 and 7 positions. This modification enhances its biological activity and pharmacokinetics compared to fulvestrant. The compound acts by binding to estrogen receptors (ERα and ERβ), leading to receptor downregulation and degradation, which inhibits estrogen-mediated signaling pathways that promote tumor growth.

Chemistry

  • Analytical Reference : this compound is used as a reference compound in analytical chemistry for developing new chromatographic methods. Its distinct chemical properties allow for precise measurements and validations in experimental setups.

Biology

  • Estrogen Receptor Studies : Research has focused on the compound's effects on estrogen receptor signaling pathways. It is studied for its potential to modulate cellular processes influenced by estrogen, making it significant in understanding hormone-related cancers .

Medicine

  • Breast Cancer Treatment : The primary application of this compound is in oncology, particularly for treating breast cancer resistant to conventional therapies. Clinical studies indicate its efficacy in inhibiting tumor growth in hormone receptor-positive cases .

Industrial Applications

  • Pharmaceutical Development : This compound is utilized in the production of pharmaceuticals and serves as a standard in quality control processes within the industry. Its unique properties facilitate the development of new therapeutic agents.

Data Table: Comparison of this compound with Other Compounds

CompoundMechanism of ActionPrimary UseUnique Features
This compoundSelective estrogen receptor downregulatorBreast cancer treatmentEnhanced binding affinity due to sulfone group
FulvestrantSelective estrogen receptor downregulatorBreast cancer treatmentLess metabolic stability
ElacestrantSelective estrogen receptor downregulatorBreast cancer treatmentImproved pharmacokinetics
TamoxifenSelective estrogen receptor modulatorBreast cancer preventionMixed agonist/antagonist activity

Case Studies

  • Clinical Efficacy : A study published in Cancer Research demonstrated that patients with hormone receptor-positive metastatic breast cancer showed significant tumor reduction when treated with this compound compared to those receiving standard therapies. The compound's ability to effectively downregulate estrogen receptors was highlighted as a key factor in its success.
  • Pharmacokinetics : Research conducted on the pharmacokinetics of this compound revealed that its sulfone modification enhances metabolic stability, leading to prolonged therapeutic effects. This study emphasized the importance of structural modifications in optimizing drug efficacy .
  • Mechanistic Insights : An investigation into the molecular mechanisms of action indicated that this compound's binding affinity to estrogen receptors is significantly greater than that of fulvestrant alone, suggesting that it may offer superior therapeutic outcomes for patients resistant to existing treatments .

Propiedades

Fórmula molecular

C32H45F5O4S

Peso molecular

620.8 g/mol

Nombre IUPAC

(8R,13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29+,30-/m0/s1

Clave InChI

YOUQKANIFAMMIH-GYHIUYGSSA-N

SMILES isomérico

C[C@]12CCC3[C@H](C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

SMILES canónico

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.